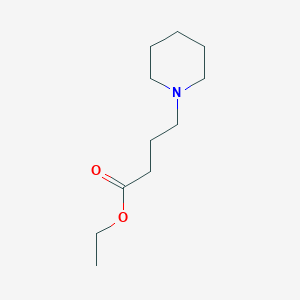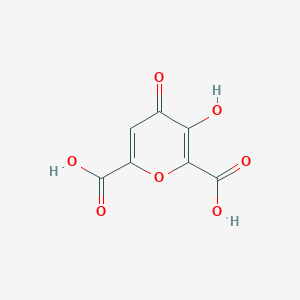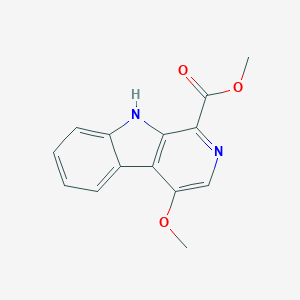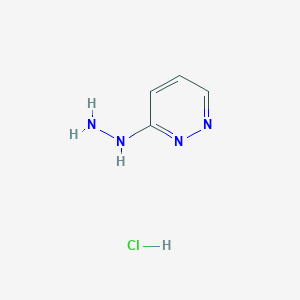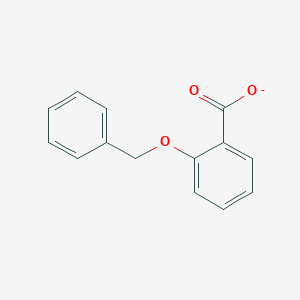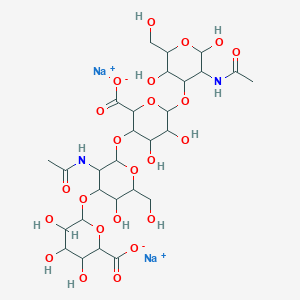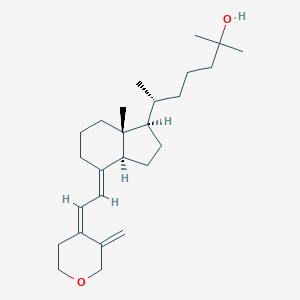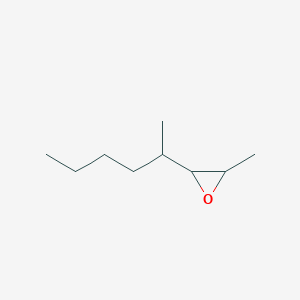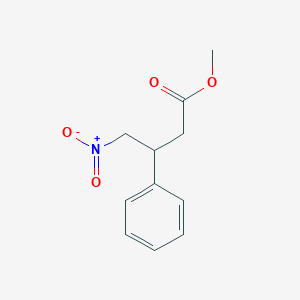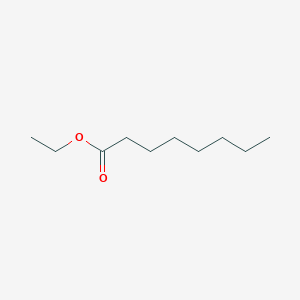
オクタン酸エチル
概要
説明
Ethyl octanoate, also known as ethyl caprylate, is a fatty acid ester formed from caprylic acid and ethanol. It is a colorless liquid at room temperature with a semi-developed formula of CH₃(CH₂)₆COOCH₂CH₃. This compound is widely used in the food industry as a flavoring agent and in the perfume industry as a scent additive. It is present in many fruits and alcoholic beverages, imparting a strong odor of fruit and flowers .
科学的研究の応用
Ethyl octanoate has several scientific research applications:
Chemistry: It is used as a standard for the measurement of flavor-active compounds by gas chromatography.
Biology: Ethyl octanoate is studied for its role in the aroma profile of various fruits and alcoholic beverages.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug delivery systems.
Industry: It is used in the production of synthetic fruity scents and as a cleaning agent.
作用機序
Ethyl octanoate, also known as ethyl caprylate, is a fatty acid ester formed from caprylic acid and ethanol . It is a colorless liquid at room temperature and is used in food industries as a flavoring and in the perfume industry as a scent additive .
Target of Action
Ethyl octanoate primarily targets the olfactory receptors, contributing to the aroma profile of various foods and beverages. It is present in many fruits and alcoholic beverages, and has a strong odor of fruit and flowers .
Biochemical Pathways
Ethyl octanoate is synthesized from caprylic acid and ethanol via a classic Fischer–Speier esterification . This process involves the reaction of an alcohol (ethanol) with a carboxylic acid (caprylic acid) to produce an ester (ethyl octanoate) and water. The equilibrium of this reaction can be shifted towards the right side of the equation through the removal of water .
Result of Action
The primary result of ethyl octanoate’s action is the perception of a fruity and floral aroma. This is due to its interaction with olfactory receptors, which send signals to the brain that are interpreted as specific smells .
Action Environment
The action of ethyl octanoate can be influenced by various environmental factors. For instance, its volatility and therefore its ability to reach olfactory receptors can be affected by temperature . Furthermore, its stability and efficacy as a flavoring agent can be influenced by the pH and composition of the food or beverage it is added to.
生化学分析
Biochemical Properties
Ethyl octanoate plays a role in biochemical reactions, particularly in the creation of synthetic fruity scents The nature of these interactions is largely determined by the structure of Ethyl octanoate, which is characterized by the semi-developed formula of CH3(CH2)6COOCH2CH3 .
Cellular Effects
It is known that it influences cell function through its role as a flavoring and scent additive
Molecular Mechanism
The molecular mechanism of Ethyl octanoate involves its synthesis from caprylic acid and ethanol via a classic Fischer–Speier esterification . This process involves the condensation of acyl-CoAs and alcohols to form esters . Ethyl octanoate may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
It is known that Ethyl octanoate is not considered to be toxic, with a lethal dose 50 (LD50) in rats being 25.96 g/kg .
Metabolic Pathways
Ethyl octanoate is involved in the metabolic pathway of ester synthesis, specifically the Fischer–Speier esterification
準備方法
Ethyl octanoate can be synthesized through a classic Fischer–Speier esterification reaction, which involves the reaction of caprylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
CH3(CH2)6COOH+CH3CH2OH→CH3(CH2)6COOCH2CH3+H2O
The equilibrium of this reaction can be shifted towards the formation of ethyl octanoate by removing the water produced during the reaction .
化学反応の分析
Ethyl octanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, ethyl octanoate can be hydrolyzed back to caprylic acid and ethanol.
Transesterification: Ethyl octanoate can react with other alcohols in the presence of a catalyst to form different esters.
Oxidation: Under specific conditions, ethyl octanoate can be oxidized to form caprylic acid and other oxidation products.
Common reagents used in these reactions include acids (such as sulfuric acid) for hydrolysis and transesterification, and oxidizing agents (such as potassium permanganate) for oxidation .
類似化合物との比較
Ethyl octanoate is similar to other fatty acid esters such as ethyl acetate and ethyl butyrate. it is unique due to its specific odor profile and its presence in certain fruits and alcoholic beverages. Compared to ethyl acetate, which has a more widespread use, ethyl octanoate is used in niche applications where its specific scent is desired .
Similar Compounds
- Ethyl acetate
- Ethyl butyrate
- Ethyl hexanoate
Ethyl octanoate stands out due to its strong fruity and floral odor, making it valuable in the flavor and fragrance industries.
特性
IUPAC Name |
ethyl octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZUSRORWSJGET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051542 | |
| Record name | Ethyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless liquid with a wine, brandy, fruity floral odour | |
| Record name | Ethyl octanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040195 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Ethyl octanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/308/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
206.00 to 208.00 °C. @ 760.00 mm Hg | |
| Record name | Ethyl octanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040195 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.0701 mg/mL at 25 °C, Soluble in most fixed oils, slightly soluble in propylene glycol, insoluble in water and glycerol, 1ml in 4ml 70% ethanol (in ethanol) | |
| Record name | Ethyl octanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040195 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Ethyl octanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/308/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.865-0.868 | |
| Record name | Ethyl octanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/308/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
106-32-1 | |
| Record name | Ethyl octanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl caprylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYL OCTANOATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8898 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octanoic acid, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl octanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.078 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL OCTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81C5MOP582 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethyl octanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040195 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-43.1 °C | |
| Record name | Ethyl octanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040195 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is ethyl octanoate known for?
A1: Ethyl octanoate is an ester prized for its pleasant aroma, often described as fruity, floral, pineapple-like, or apricot-like. It is a significant contributor to the aroma profile of various fruits and beverages. [, , , , , , , , , ]
Q2: Which fruits have been found to contain ethyl octanoate?
A2: Ethyl octanoate has been identified as a volatile component in fruits like African medlar (Vangueria infausta), quince (Cydonia oblonga Mill.), and peaches ('Feicheng'). [, , ]
Q3: How does ethyl octanoate contribute to the aroma of beverages like wine and beer?
A3: Ethyl octanoate is a significant contributor to the fruity and floral aromas of various alcoholic beverages. Its presence has been studied in wines made from grapes like Pinot Noir, Cabernet Sauvignon, Posip, Malvasia Istriana, Grasevina, and Amontillado sherry. It is also found in beer, cachaça, and mead. [, , , , , , , , , ]
Q4: Does the presence of ethyl octanoate vary during the production of beverages?
A4: Yes, the concentration of ethyl octanoate can change throughout the production process of beverages like wine and beer, influenced by factors like yeast strain, fermentation conditions (temperature, sugar content), and aging processes. [, , , , , , ]
Q5: Can ethyl octanoate be used as an attractant for insects?
A5: Research indicates that ethyl octanoate acts as a short-range attractant for the spotted wing drosophila (Drosophila suzukii), a pest affecting soft-skinned fruits. This property makes it a potential component in pest monitoring and control strategies. []
Q6: What is the molecular formula and weight of ethyl octanoate?
A6: The molecular formula of ethyl octanoate is C10H20O2, and its molecular weight is 172.26 g/mol. []
Q7: How is ethyl octanoate synthesized?
A7: Ethyl octanoate is typically synthesized through the esterification reaction of octanoic acid (caprylic acid) and ethanol. This reaction can be catalyzed by various methods, including solid superacids like TiSiW12O40/TiO2. []
Q8: Are there applications of ethyl octanoate beyond its use as a flavor and aroma compound?
A8: Yes, ethyl octanoate has been explored as a potential additive in gasoline due to its ability to improve fuel lubricity. [, ]
Q9: How does ethyl octanoate improve gasoline lubricity?
A9: Studies show that adding ethyl octanoate to gasoline reduces the wear scar diameter (WSD) in lubricity tests using High Frequency Reciprocating Test Rig (HFRR) equipment. This suggests that it can enhance the lubricating properties of gasoline, potentially reducing engine wear. []
Q10: Are there any other potential uses of ethyl octanoate being investigated?
A10: Research has explored the use of sucrose octanoate, a derivative of ethyl octanoate, as an antibacterial finishing agent for cotton fabrics. []
Q11: What analytical techniques are commonly used to identify and quantify ethyl octanoate?
A11: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for identifying and quantifying ethyl octanoate in various matrices, including fruits, beverages, and other complex mixtures. [, , , , , , , , , , , , , , , , ]
Q12: What is the role of headspace solid-phase microextraction (HS-SPME) in analyzing ethyl octanoate?
A12: HS-SPME is a sample preparation technique often employed before GC-MS analysis to extract volatile compounds like ethyl octanoate from complex matrices, concentrating them for improved detection and quantification. [, , , , , ]
Q13: Are there other analytical methods used to study the properties of ethyl octanoate?
A13: Apart from GC-MS and HS-SPME, techniques like small-angle neutron scattering (SANS) have been used to study the behavior of ethyl octanoate in microemulsion systems, providing insights into its interactions with other components. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
